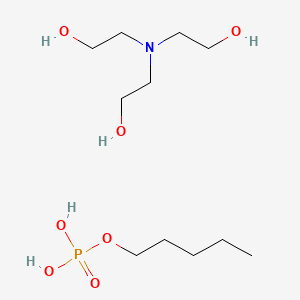
Manganese(2+) disulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese(2+) disulphamate can be synthesized through the reaction of manganese(II) salts with disulfamic acid. The typical reaction involves dissolving manganese(II) sulfate in water and then adding disulfamic acid to the solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In an industrial setting, this compound can be produced by reacting manganese dioxide with sulfur dioxide and ammonia. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. This method allows for the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(2+) disulphamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.
Substitution: The disulphamate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used. These reactions are often performed under inert atmosphere to prevent re-oxidation.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides. The reactions are usually performed in organic solvents under reflux conditions.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese metal or manganese(II) compounds.
Substitution: Coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Manganese(2+) disulphamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and coordination complexes.
Biology: this compound is studied for its potential role in biological systems, particularly in enzymatic reactions where manganese is a cofactor.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of manganese-based catalysts and as a component in certain types of batteries.
Wirkmechanismus
The mechanism of action of manganese(2+) disulphamate involves its interaction with molecular targets such as enzymes and proteins. In biological systems, this compound can act as a cofactor for various enzymes, facilitating redox reactions and other biochemical processes. The compound can also interact with cellular pathways, influencing processes such as oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(II) sulfate: A commonly used manganese salt with similar applications in agriculture and industry.
Manganese(II) chloride: Another manganese salt used in chemical synthesis and as a catalyst.
Manganese(II) acetate: Used in organic synthesis and as a precursor for other manganese compounds.
Uniqueness
Manganese(2+) disulphamate is unique due to its specific ligand environment, which can influence its reactivity and coordination chemistry. The presence of disulphamate ligands can provide distinct properties compared to other manganese salts, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
83929-95-7 |
|---|---|
Molekularformel |
H4MnN2O6S2 |
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
manganese(2+);disulfamate |
InChI |
InChI=1S/Mn.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
KEXSCPNGYFGPFU-UHFFFAOYSA-L |
Kanonische SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



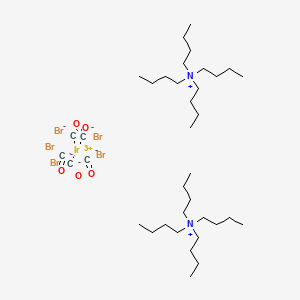
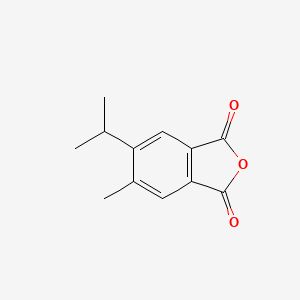

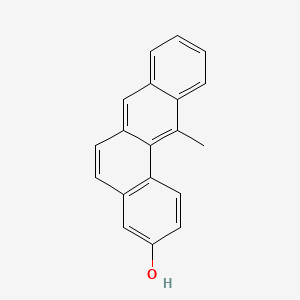
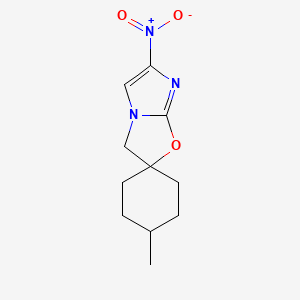
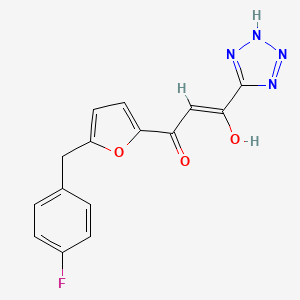

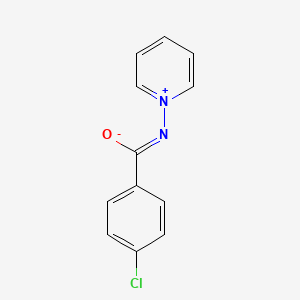
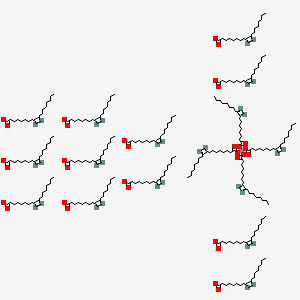

![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)
